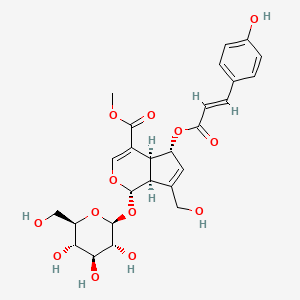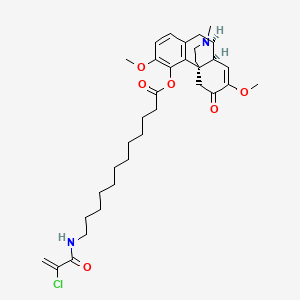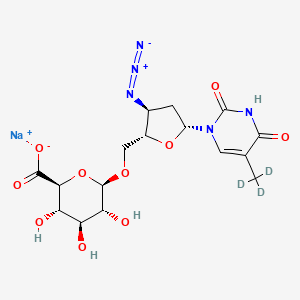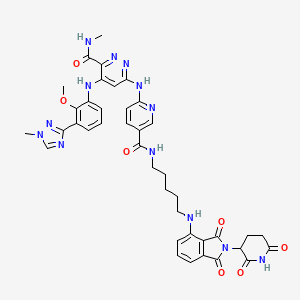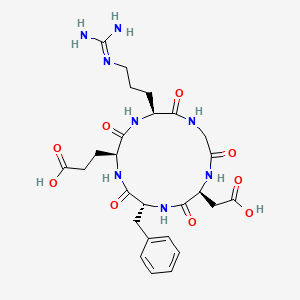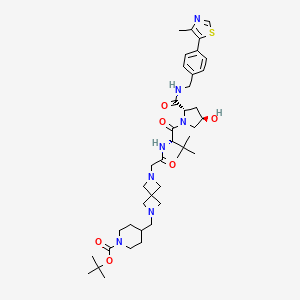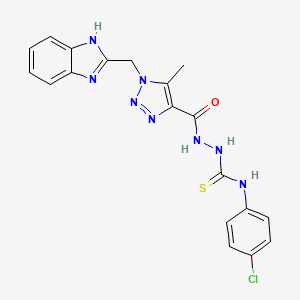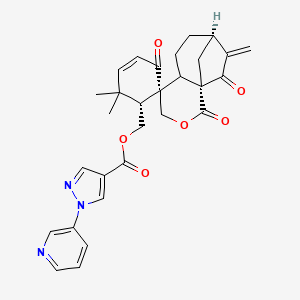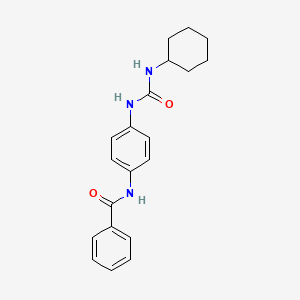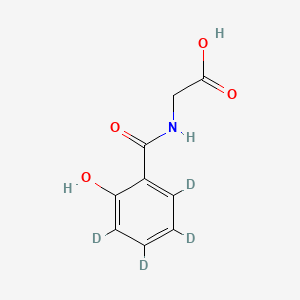
Salicyluric acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicyluric acid-d4 is a deuterated form of salicyluric acid, which is an endogenous metabolite of salicylic acid. The deuterium labeling in this compound makes it particularly useful in scientific research as a tracer in metabolic studies. This compound is often used to study the pharmacokinetics and metabolism of salicylic acid and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicyluric acid-d4 can be synthesized through the reaction of deuterated salicylic acid with glycine. The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the final product. The reaction conditions often include heating the mixture to facilitate the formation of the amide bond between the carboxyl group of salicylic acid and the amino group of glycine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Salicyluric acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to salicylic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of salicylic acid and its conjugates. For example, oxidation can yield quinones, while reduction can regenerate salicylic acid .
Scientific Research Applications
Salicyluric acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of salicylic acid.
Biology: Helps in understanding the role of salicylic acid in plant defense mechanisms.
Medicine: Used in pharmacokinetic studies to track the metabolism and excretion of salicylic acid in the human body.
Industry: Employed in the development of new drugs and formulations by providing insights into the metabolic fate of salicylic acid derivatives
Mechanism of Action
Salicyluric acid-d4 exerts its effects primarily through its role as a metabolite of salicylic acid. The mechanism involves the conjugation of salicylic acid with glycine, forming salicyluric acid, which is then excreted via the kidneys. This pathway is similar to the excretion of benzoic acid as hippuric acid. The molecular targets include enzymes involved in the conjugation process, such as glycine N-acyltransferase .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid-d4: Another deuterated form used as an internal standard for quantification.
Salicyluric acid: The non-deuterated form, which is a natural metabolite of salicylic acid.
Methyl salicylate: A related compound used for its analgesic and anti-inflammatory properties
Uniqueness
Salicyluric acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking using mass spectrometry, making it invaluable in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-[(2,3,4,5-tetradeuterio-6-hydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i1D,2D,3D,4D |
InChI Key |
ONJSZLXSECQROL-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




